1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Description

Molecular Architecture and Functional Group Configuration

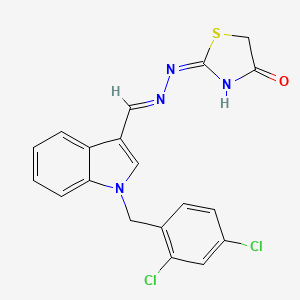

The molecular framework of this compound integrates three primary subunits: an indole core, a 2,4-dichlorobenzyl substituent, and a 4-oxo-1,3-thiazolidin-2-ylidene hydrazone moiety. The indole system consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. At position 3 of the indole nucleus, a formyl group (-CHO) is attached, which participates in hydrazone formation with the thiazolidinone-derived hydrazine.

The 2,4-dichlorobenzyl group is bonded to the indole’s nitrogen atom at position 1, introducing two chlorine atoms at the 2- and 4-positions of the benzyl aromatic ring. This substitution pattern creates steric and electronic effects that influence molecular conformation and reactivity. The thiazolidinone component comprises a five-membered heterocycle containing sulfur and nitrogen atoms, with a ketone group at position 4 and a hydrazone linkage at position 2.

Key functional groups include:

- Indole aromatic system : Provides planar rigidity and π-electron density for intermolecular interactions.

- Formyl hydrazone : Acts as a conjugated π-system linker between the indole and thiazolidinone units.

- Thiazolidinone ring : Contributes polarity through its sulfhydryl and carbonyl groups, enabling hydrogen bonding and dipole interactions.

- Dichlorobenzyl group : Imparts hydrophobicity and halogen-mediated van der Waals forces.

A comparative analysis of bond lengths and angles derived from crystallographic data of analogous compounds suggests that the hydrazone bridge adopts an E-configuration relative to the thiazolidinone carbonyl, optimizing conjugation across the N–N–C=O system.

Properties

Molecular Formula |

C19H14Cl2N4OS |

|---|---|

Molecular Weight |

417.3 g/mol |

IUPAC Name |

(2E)-2-[(E)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H14Cl2N4OS/c20-14-6-5-12(16(21)7-14)9-25-10-13(15-3-1-2-4-17(15)25)8-22-24-19-23-18(26)11-27-19/h1-8,10H,9,11H2,(H,23,24,26)/b22-8+ |

InChI Key |

JGVCFYIGOIVEGD-GZIVZEMBSA-N |

Isomeric SMILES |

C1C(=O)N/C(=N\N=C\C2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)/S1 |

Canonical SMILES |

C1C(=O)NC(=NN=CC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)S1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzyl chloride, indole derivatives, and thiazolidinone precursors. The key steps in the synthesis may involve:

Formation of the indole derivative: This can be achieved through Fischer indole synthesis or other methods.

Condensation reactions: The indole derivative is then reacted with 2,4-dichlorobenzyl chloride to form the intermediate.

Hydrazone formation: The intermediate is further reacted with hydrazine derivatives to form the hydrazone.

Cyclization: The final step involves cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been investigated for its potential as a therapeutic agent. Notable applications include:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

- Anticancer Properties : Studies have shown that the compound can act as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it has been modeled to target thymidylate synthase, an enzyme crucial for DNA synthesis, demonstrating IC50 values indicative of potent inhibitory effects .

Biological Research

The compound's structural diversity allows it to be explored in various biological contexts:

- Cellular Mechanisms : Its lipophilicity enhances cellular uptake, facilitating studies on its interaction with cellular membranes and intracellular targets. This property is vital for understanding its mechanisms of action in inhibiting cell growth and inducing apoptosis in cancer cells .

- In Vitro and In Vivo Studies : Various studies have validated the compound's efficacy through both in vitro assays and in vivo models. These studies focus on evaluating its safety profile and therapeutic potential across different biological systems .

Industrial Applications

The compound is also significant in industrial chemistry:

- Synthesis of Specialty Chemicals : It serves as a building block for synthesizing more complex organic molecules. Its versatility allows it to be used in the production of pharmaceuticals, dyes, and other specialty chemicals.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial properties of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, confirming its potential as a therapeutic agent against infections.

- Cancer Cell Proliferation Inhibition : Another study focused on the compound's effect on breast cancer cell lines. The findings indicated that treatment with the compound led to reduced cell viability and increased apoptosis markers, supporting its role as an anticancer agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Indole/Indazole Derivatives with Dichlorobenzyl Groups

Key Observations :

- The position of chlorine atoms on the benzyl group (2,4- vs.

- Carboxylic acid derivatives (e.g., indazole-3-carboxylic acid) show pronounced biological activity, likely due to enhanced hydrogen bonding or ionic interactions .

Thiazolidinone and Hydrazone Derivatives

Key Observations :

- The 4-oxo-thiazolidinone ring enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets .

Other Heterocycles with Dichlorobenzyl Groups

Key Observations :

- Isothiourea and thione functionalities introduce sulfur-based reactivity, which may modulate antioxidant or enzyme inhibitory effects .

Biological Activity

1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound with potential therapeutic applications. This compound features an indole moiety, a hydrazone functional group, and a thiazolidinylidene substituent, making it a subject of interest in medicinal chemistry and biological research. Its unique structural characteristics suggest diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H14Cl2N4OS, with a molecular weight of 417.3 g/mol. The presence of dichlorobenzyl and thiazolidinylidene groups contributes to its chemical diversity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H14Cl2N4OS |

| Molecular Weight | 417.3 g/mol |

| Functional Groups | Indole, Aldehyde, Hydrazone |

| Biological Activities | Antimicrobial, Anticancer |

Antimicrobial Activity

Research indicates that derivatives of hydrazones, including those containing thiazolidin moieties, exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde have shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values as low as 0.39 μM . This suggests potential application in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have reported the anticancer effects of thiazolidine derivatives. For example, thiazolidin compounds have been evaluated for their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These compounds demonstrated IC50 values indicating potent antiproliferative effects . The mechanism of action is believed to involve apoptosis induction through intrinsic and extrinsic signaling pathways .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties. It has been studied for its ability to inhibit α-glycosidase and acetylcholinesterase, which are relevant targets in diabetes management and neurodegenerative diseases . Such activities highlight its potential as a lead compound for drug development.

Case Study 1: Antimycobacterial Activity

A study focused on hydrazone derivatives revealed that certain compounds exhibited excellent antitubercular activity with MIC values comparable to established drugs like isoniazid. These compounds were shown to maintain low toxicity levels while effectively reducing mycobacterial load in treated subjects .

Case Study 2: Antiproliferative Effects

In vitro studies on thiazolidin derivatives indicated significant antiproliferative activity against various cancer cell lines. For instance, one derivative displayed an IC50 value of 22.3 μM against MCF-7 cells, suggesting strong potential for further development into anticancer agents .

The biological activity of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde is thought to be mediated through multiple mechanisms:

- DNA Interference : The compound may bind to DNA or RNA structures, disrupting replication and transcription processes.

- Enzyme Interaction : It can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone?

The synthesis involves two key steps: (1) preparation of the indole-3-carbaldehyde precursor and (2) hydrazone formation with 4-oxo-1,3-thiazolidin-2-ylidene.

- Step 1 : The indole-3-carbaldehyde scaffold can be synthesized via Vilsmeier-Haack formylation of 1-(2,4-dichlorobenzyl)-1H-indole. Sodium triacetoxyborohydride (STAB) in dichloroethane is effective for stabilizing intermediates .

- Step 2 : Hydrazone formation typically uses refluxing acetic acid with sodium acetate as a catalyst. For example, reacting 3-formylindole derivatives with 2-thioxothiazolidin-4-one under these conditions yields hydrazones with >75% efficiency .

Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm by -NMR (aldehyde proton disappearance at δ 9.8–10.2 ppm).

Q. How can spectroscopic methods distinguish this compound from structurally similar derivatives?

- -NMR : The hydrazone NH proton appears as a singlet at δ 11.5–12.5 ppm. The 2,4-dichlorobenzyl group shows aromatic protons as doublets (δ 7.2–7.6 ppm) and a benzylic CH at δ 5.3–5.5 ppm.

- IR : Stretching vibrations at 1680–1700 cm (C=O of thiazolidinone) and 3200–3300 cm (N-H of hydrazone).

- Mass Spectrometry : Expected molecular ion [M+H] at m/z 446.0 (CHClNOS). Use high-resolution MS to differentiate from isomers (e.g., indazole vs. indole derivatives) .

Q. What preliminary assays are recommended for assessing bioactivity?

- Antitumor Activity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM. Compare to lonidamine (IC ~50 μM), a structurally related antitumor agent .

- Enzyme Inhibition : Test against 1-deoxy-D-xylulose-5-phosphate synthase (DXS) using UV-Vis spectroscopy (NADPH depletion at 340 nm). Use 1 mM substrate and 10–100 μM inhibitor .

Advanced Research Questions

Q. How does crystal packing influence the compound’s stability and bioactivity?

Single-crystal X-ray diffraction reveals:

- Space Group : Triclinic with unit cell parameters .

- Stabilizing Interactions : Intramolecular H-bonding between the hydrazone NH and thiazolidinone carbonyl (2.8–3.0 Å) enhances rigidity. π-π stacking between indole and dichlorobenzyl groups (3.4 Å) improves thermal stability .

Implications : Enhanced amorphousness (via ball-milled crystals) may improve solubility and bioavailability.

Q. How can computational modeling predict binding modes to biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with DXS (PDB: 2O5X). The thiazolidinone moiety forms H-bonds with Lys207 and Asp178, while the dichlorobenzyl group occupies a hydrophobic pocket.

- MD Simulations : AMBER force fields show stable binding over 100 ns, with RMSD <2.0 Å. Validate with experimental IC values .

Q. How to resolve contradictions in reported bioactivity data?

Conflicting results (e.g., variable IC values) may arise from:

Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in solution?

Q. How to design SAR studies for optimizing therapeutic efficacy?

- Variations : Synthesize analogs with:

- R1 : Substituents on the benzyl group (e.g., 3-Cl, 4-F) to modulate lipophilicity (clogP 3.5–4.5).

- R2 : Replace thiazolidinone with triazole or oxadiazole to alter H-bonding capacity.

- Evaluation : Corrogate cytotoxicity (CC) and selectivity indices (SI = CC/IC) across 3+ cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.